6-Methyl-1,2,3,4-tetrahydronaphthalene

説明

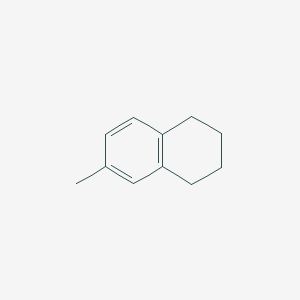

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-methyl-1,2,3,4-tetrahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14/c1-9-6-7-10-4-2-3-5-11(10)8-9/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVIDJLLPQYHHLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CCCC2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30168460 | |

| Record name | 6-Methyltetralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1680-51-9 | |

| Record name | NSC 66994 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001680519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-METHYLTETRALIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66994 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methyltetralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 6-Methyl-1,2,3,4-tetrahydronaphthalene

Photochemical Synthesis via Visible-Light Catalysis

Catalyst Systems and Optimized Conditions (e.g., Mesitylene-Acridinium Catalysts)

Acridinium (B8443388) salts, such as 9-Mesityl-10-methylacridinium, are recognized as potent organic photoredox catalysts. Their application in chemical transformations stems from their ability to engage in photoinduced electron transfer (PET) processes under visible-light irradiation. While not typically employed for the primary synthesis of the tetrahydronaphthalene skeleton itself, these catalysts are pivotal in transformations involving such scaffolds.

Mesitylene-acridinium catalysts function as dual sensitizers, capable of initiating reactions through two primary pathways:

Energy Transfer: Upon photoexcitation, the acridinium catalyst can transfer its energy to molecular oxygen, generating highly reactive singlet oxygen. This species can then participate in various oxidation reactions, such as photooxygenation of alkenes.

Electron Transfer: The excited state of the acridinium catalyst is a strong oxidant and can accept an electron from an electron-rich substrate. This process generates a radical cation from the substrate, initiating a cascade of reactions.

These catalytic systems are valued for their stability, tunable redox potentials, and operation under mild, environmentally benign conditions using low-energy visible light. Their utility is particularly evident in the functionalization of existing molecular frameworks, including those containing the tetrahydronaphthalene motif.

Green Chemistry Approaches for Tetrahydronaphthalene Derivatives

In alignment with the principles of sustainable chemistry, significant research has focused on developing environmentally friendly methods for synthesizing tetrahydronaphthalene derivatives. These approaches prioritize the reduction of hazardous waste, energy conservation, and the use of non-toxic, renewable materials.

Multicomponent reactions (MCRs) represent a highly efficient strategy for synthesizing complex molecules like tetrahydronaphthalene derivatives in a single step. By combining three or more reactants in one pot, MCRs enhance atom economy and reduce the need for intermediate purification steps. Performing these reactions under solvent-free conditions further elevates their green credentials by eliminating volatile organic compounds (VOCs), which are a major source of industrial pollution.

Solvent-free MCRs for the synthesis of ortho-aminocarbonitrile tetrahydronaphthalenes, for example, offer numerous advantages:

Enhanced Productivity: Reactions often proceed faster and with higher yields.

Energy Conservation: Heating requirements can be minimized.

Simplified Workup: The absence of a solvent simplifies product isolation and purification.

Reduced Waste: The generation of hazardous byproducts is minimized.

This approach provides a facile and economically viable route to valuable tetrahydronaphthalene structures.

The shift towards green chemistry has spurred the investigation of biodegradable, non-toxic, and readily available catalysts for organic synthesis. Several such catalysts have proven effective in the synthesis of tetrahydronaphthalene derivatives.

Ascorbic Acid (Vitamin C): This natural, metal-free catalyst has been successfully used in the solvent-free synthesis of ortho-aminocarbonitrile tetrahydronaphthalene derivatives, achieving good to excellent yields (70-98%) in relatively short reaction times (22-70 minutes).

Adipic Acid: As a homogeneous and biodegradable catalyst, adipic acid facilitates the solvent-free multicomponent synthesis of ortho-aminocarbonitrile tetrahydronaphthalenes with high yields (80-99%). Optimal conditions have been identified as 100°C, yielding a 92% product output in 32 minutes. Research shows that electron-withdrawing groups on the benzaldehyde (B42025) reactant enhance yields, while electron-donating groups have the opposite effect.

[Bnmim]Cl (Ionic Liquid): The ionic liquid [Bnmim]Cl has been employed as both a catalyst and a neutral reaction medium for the green synthesis of ortho-aminocarbonitrile tetrahydronaphthalene compounds. researchgate.net

Other Catalysts: Triethylamine has also been documented as an effective homogeneous catalyst in similar multicomponent reactions.

These sustainable catalysts offer a cost-effective and environmentally responsible alternative to traditional metal-based or hazardous catalysts.

| Catalyst | Reaction Type | Conditions | Yield (%) | Reaction Time (min) | Reference |

|---|---|---|---|---|---|

| Ascorbic Acid | MCR | Solvent-Free, 110°C | 70-98 | 22-70 | |

| Adipic Acid | MCR | Solvent-Free, 100°C | 80-99 | ~32 | |

| [Bnmim]Cl | MCR | Not Specified | Not Specified | Not Specified | researchgate.net |

Functionalization and Derivatization of the this compound Core

The this compound molecule possesses a reactive aromatic ring, making it a versatile precursor for the synthesis of more complex structures. ontosight.ai

Electrophilic Aromatic Substitution Reactions (Alkylation, Acylation)

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for introducing new functional groups. libretexts.org The existing substituents on the ring—the alkyl (methyl) group and the fused hydrogenated ring—are both electron-donating and thus activate the ring towards EAS. They direct incoming electrophiles primarily to the ortho and para positions.

Friedel-Crafts Alkylation: This reaction introduces an alkyl group onto the aromatic ring using an alkyl halide and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.org The carbocation generated from the alkyl halide acts as the electrophile. libretexts.org For this compound, alkylation would be expected to occur at the positions ortho and para to the activating methyl group (positions 5 and 7).

Friedel-Crafts Acylation: This reaction introduces an acyl group (-COR) using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. libretexts.orgorganic-chemistry.org This is a reliable method for producing aryl ketones. organic-chemistry.orgresearchgate.net Unlike alkylation, acylation is not prone to poly-substitution because the introduced acyl group is electron-withdrawing and deactivates the ring to further substitution. libretexts.org The resulting ketone can be subsequently reduced to an alkyl group if desired.

Oxidation Reactions and Pathways

The this compound core can undergo oxidation at either the aromatic ring or the benzylic positions of the saturated ring. The specific outcome depends on the oxidizing agent and reaction conditions.

Aromatization: Strong oxidizing agents can lead to the dehydrogenation of the saturated ring, resulting in the formation of the corresponding naphthalene (B1677914) derivative. For example, treatment with certain catalysts can facilitate oxidation to 6-methylnaphthalene.

Benzylic Oxidation: The carbon atoms adjacent to the aromatic ring (the benzylic positions, C1 and C4) are particularly susceptible to oxidation. This can lead to the formation of ketones, specifically α-tetralones. A mild and catalytic method for synthesizing tetrahydronaphthalenes can be followed by facile oxidation to a polyaromatic scaffold using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov This regioselective oxidation is a key transformation, yielding valuable α-tetralone intermediates. nih.gov The reaction of this compound would be expected to yield 6-methyl-α-tetralone.

| Oxidizing Agent | Substrate | Major Product | Reference |

|---|---|---|---|

| DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | Functionalized Tetrahydronaphthalenes | α-Tetralones | nih.gov |

| Not Specified (Aromatization) | This compound | 6-Methylnaphthalene | - |

Formation of 6-Methylnaphthalene and Oxygenated Derivatives

This compound serves as a precursor for the synthesis of 6-methylnaphthalene through dehydrogenation, a process that re-establishes the aromaticity of the naphthalene ring system. This transformation is a fundamental reaction in organic chemistry, often driven by the thermodynamic stability of the resulting aromatic compound. nih.gov The reaction involves the removal of four hydrogen atoms from the saturated portion of the molecule.

In addition to complete aromatization, this compound can undergo regioselective oxidation to yield oxygenated derivatives. A notable example is the formation of α-tetralone derivatives through oxidation at the benzylic position. acs.org This selective oxidation is a valuable transformation for introducing a carbonyl functional group, which can serve as a handle for further synthetic manipulations. The reaction is typically carried out using specific oxidizing agents that preferentially attack the C-H bonds adjacent to the aromatic ring due to their lower bond dissociation energy. acs.org For instance, oxidation with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in aqueous acetic acid can produce the corresponding tetralone with high regioselectivity and yield. acs.org

Another class of oxygenated derivatives can be formed through microbial metabolism. For example, certain bacteria can hydroxylate the benzene (B151609) nucleus of the parent compound, tetralin, at the C-5 and C-6 positions to form a cis-dihydrodiol, which is then dehydrogenated to a diol. researchgate.net

| Precursor | Reaction Type | Product(s) | Reagents/Conditions |

| This compound | Dehydrogenation/Aromatization | 6-Methylnaphthalene | Heat, Catalyst (e.g., Pd/C), Oxidants (e.g., DDQ) |

| This compound | Regioselective Oxidation | 6-Methyl-α-tetralone | DDQ, aqueous acetic acid, reflux acs.org |

| Tetralin (Parent Compound) | Microbial Oxidation | 5,6,7,8-Tetrahydro-1,2-naphthalenediol | Corynebacterium sp. Strain C125 researchgate.net |

Dehydrogenation Mechanisms (e.g., DDQ)

The dehydrogenation of hydroaromatic compounds like this compound is frequently accomplished using high-potential quinones, with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) being a particularly effective reagent. nih.govdu.ac.in The mechanism of DDQ-mediated dehydrogenation is generally accepted to proceed through a two-step ionic process involving a hydride transfer followed by a proton transfer. nih.govdu.ac.in

The proposed mechanism is as follows:

Hydride Transfer (Rate-Determining Step): The reaction is initiated by the transfer of a hydride ion (H⁻) from a benzylic position of this compound to the electron-deficient DDQ molecule. du.ac.in This step is the rate-determining step of the reaction and results in the formation of a stabilized carbocation intermediate and the hydroquinone (B1673460) anion of DDQ. du.ac.inyoutube.com The presence of the aromatic ring stabilizes the resulting carbocation through resonance.

Proton Transfer: The hydroquinone anion then acts as a base, abstracting a proton (H⁺) from the adjacent carbon of the carbocation intermediate. nih.gov

Aromatization: This proton abstraction leads to the formation of a new double bond. The process repeats for the second benzylic position, ultimately resulting in the fully aromatic 6-methylnaphthalene and the reduced form of the oxidant, 2,3-dichloro-5,6-dicyanohydroquinone (DDQH₂). du.ac.in

The feasibility of the reaction is dependent on the stabilization of the transition-state carbocation. du.ac.in The presence of the fused aromatic ring in this compound is sufficient to facilitate the initial hydrogen transfer in the presence of DDQ. du.ac.in

| Step | Description | Intermediate/Product |

| 1 | Hydride Transfer (Rate-Determining) from a benzylic position to DDQ. | Benzylic Carbocation + DDQ-H⁻ |

| 2 | Proton Transfer from the adjacent carbon to the DDQ-H⁻ species. | Dihydronaphthalene intermediate + DDQH₂ |

| 3 | Repeat Steps 1 and 2 at the other benzylic positions. | 6-Methylnaphthalene + additional DDQH₂ |

Reduction Reactions (e.g., Conversion to Decahydronaphthalene)

While dehydrogenation leads to aromatization, this compound can also undergo reduction reactions to yield fully saturated polycyclic alkanes. The complete hydrogenation of the aromatic ring converts this compound into the corresponding 2-methyldecahydronaphthalene (also known as 2-methyldecalin).

This transformation requires breaking the aromaticity of the benzene ring portion of the molecule, which is energetically unfavorable and thus requires more forcing conditions than the hydrogenation of simple alkenes. The reduction is typically achieved through catalytic hydrogenation at high pressure and/or temperature using catalysts such as rhodium, ruthenium, or Raney nickel.

Another powerful method for the reduction of aromatic rings is the Birch reduction. This reaction involves the use of an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol proton source. researchgate.net For a substituted tetralin system, the Birch reduction can selectively reduce the aromatic ring to a non-conjugated diene. For instance, the Birch reduction of 1,2,3,4-tetrahydronaphthalen-2-ol yields 1,2,3,4,5,8-hexahydronaphthalen-2-ol in high yield. researchgate.net Further hydrogenation of this intermediate would lead to the fully saturated decahydronaphthalene (B1670005) skeleton.

| Starting Material | Reaction Type | Product | Typical Reagents/Conditions |

| This compound | Catalytic Hydrogenation | 2-Methyldecahydronaphthalene | H₂, High Pressure/Temperature, Catalyst (e.g., Rh, Ru, Ni) |

| 1,2,3,4-Tetrahydronaphthalen-2-ol | Birch Reduction | 1,2,3,4,5,8-Hexahydronaphthalen-2-ol | Na or Li, liquid NH₃, Alcohol researchgate.net |

Stereoselective Synthesis of Enantiopure Derivatives

The synthesis of specific stereoisomers of this compound derivatives is crucial for applications where biological activity is dependent on the three-dimensional structure of the molecule. Achieving stereocontrol in these systems often involves asymmetric synthesis or the resolution of racemic mixtures.

While specific literature on the stereoselective synthesis of enantiopure this compound is sparse, general strategies applied to related structures can be considered. For instance, in the synthesis of functionalized decahydronaphthalene systems derived from tetralin precursors, stereochemistry can be controlled through diastereoselective reactions.

A relevant example is the synthesis of polyhydroxylated decahydronaphthalene derivatives starting from 1,2,3,4-tetrahydronaphthalen-2-ol. researchgate.net After reducing the aromatic ring to form a cyclohexene (B86901) intermediate (1,2,3,4,5,8-hexahydronaphthalen-2-yl acetate), a stereoselective dihydroxylation of the double bonds can be performed. The use of osmium tetroxide (OsO₄) for oxidation introduces two hydroxyl groups in a syn fashion across the double bond. researchgate.net The facial selectivity of this addition can be influenced by the existing stereocenters in the molecule, leading to the formation of specific diastereomers. Subsequent functionalization, such as acetylation, yields stereochemically defined poly-acetoxy decahydronaphthalene derivatives. researchgate.net The stereochemical outcome of such reactions is often determined through advanced analytical methods like X-ray diffraction analysis. researchgate.net

These methodologies highlight how the tetrahydronaphthalene framework can be used as a scaffold for building complex, stereochemically rich molecules through controlled chemical transformations.

Spectroscopic Characterization and Computational Analysis

Advanced Spectroscopic Techniques for Structural Elucidation

Modern spectroscopic techniques are indispensable for confirming the identity and purity of 6-Methyl-1,2,3,4-tetrahydronaphthalene and for providing deep insights into its molecular framework.

NMR spectroscopy is a primary tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy : The proton NMR spectrum of this compound displays distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the substituted benzene (B151609) ring typically appear in the downfield region (δ 6.8-7.2 ppm). The aliphatic protons of the tetrahydronaphthalene ring system show signals at higher field strengths. The benzylic protons (at C1 and C4) are deshielded by the aromatic ring and resonate around δ 2.5-2.8 ppm, while the protons at C2 and C3, being further from the ring, appear further upfield around δ 1.7-1.9 ppm. The methyl group protons (CH₃) give rise to a characteristic singlet in the upfield region, typically around δ 2.2-2.3 ppm. chemicalbook.com

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum provides information on the different carbon environments. nih.gov The spectrum for this compound would show distinct peaks for the aromatic carbons, with quaternary carbons appearing at different chemical shifts than protonated carbons. The aliphatic carbons of the saturated ring would be found in the upfield region of the spectrum, typically between 20 and 40 ppm. The methyl carbon signal would appear at a high field, generally below 25 ppm. A ¹³C NMR spectrum for this compound is available in the Wiley-VCH database. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic C-H | 6.8 - 7.2 | 125 - 138 |

| Benzylic CH₂ (C1, C4) | 2.5 - 2.8 | ~30 |

| Aliphatic CH₂ (C2, C3) | 1.7 - 1.9 | ~23 |

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. nist.gov

Molecular Ion Peak : The electron ionization (EI) mass spectrum of this compound shows a distinct molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 146, which corresponds to its molecular weight (C₁₁H₁₄). nist.gov

Fragmentation Pattern : The fragmentation of aromatic compounds is often characterized by stable ions. libretexts.org A common fragmentation pathway for this molecule involves the loss of a methyl radical (•CH₃), resulting in a prominent peak at m/z 131 (M-15). youtube.com This fragment corresponds to the tetrahydronaphthalenyl cation. Further fragmentation can occur through benzylic cleavage, where the saturated ring opens, leading to other characteristic ions. The stability of the aromatic ring means that fragments retaining this structure are often favored. libretexts.orglibretexts.org Another significant peak is observed at m/z 118.

Table 2: Key Mass Spectrometry Data for this compound

| m/z Value | Proposed Fragment | Significance |

|---|---|---|

| 146 | [C₁₁H₁₄]⁺ | Molecular Ion (M⁺) |

| 131 | [C₁₀H₁₁]⁺ | Loss of a methyl group (M-15) |

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy : The IR spectrum provides key information about the bonding within the molecule. nist.gov The spectrum of this compound displays characteristic absorption bands. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations from the saturated ring and the methyl group appear just below 3000 cm⁻¹. Bending vibrations for C-H bonds and stretching vibrations for the C=C bonds of the aromatic ring are typically found in the 1450-1600 cm⁻¹ region. The specific substitution pattern on the benzene ring can also be inferred from the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region and out-of-plane bending bands below 900 cm⁻¹. nist.gov

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR. Aromatic ring stretching modes often give rise to strong signals in the Raman spectrum. researchgate.net For substituted naphthalenes, intense Raman absorptions typically originate from C-H and CH₃ stretching vibrations. researchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| > 3000 | Aromatic C-H Stretch |

| < 3000 | Aliphatic C-H Stretch |

| 1450 - 1600 | Aromatic C=C Stretch |

UV-Visible spectroscopy measures the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. mt.com The aromatic ring of this compound is the primary chromophore.

The parent compound, 1,2,3,4-tetrahydronaphthalene (B1681288) (Tetralin), exhibits UV absorption maxima characteristic of a substituted benzene ring. nist.gov The presence of the methyl group, an electron-donating alkyl group, acts as an auxochrome. This typically causes a small bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to the unsubstituted tetralin. utoronto.ca The absorption is due to π → π* transitions within the benzene ring. msu.edu

Table 4: Expected UV-Visible Absorption Data for this compound

| Transition Type | Expected λmax (nm) | Chromophore |

|---|

Computational Chemistry and Theoretical Studies

Computational chemistry serves as a powerful complement to experimental spectroscopic data. siftdesk.org Theoretical methods, such as Density Functional Theory (DFT), are widely used to predict and analyze the molecular properties of organic compounds. kahedu.edu.in

For this compound, computational models can be employed to:

Optimize Molecular Geometry : Calculate the most stable three-dimensional conformation, predicting bond lengths and angles.

Predict Spectroscopic Data : Simulate IR, Raman, and NMR spectra. kahedu.edu.in The calculated vibrational frequencies and chemical shifts can be compared with experimental results to aid in the assignment of spectral peaks.

Analyze Electronic Structure : Determine the energies and shapes of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is related to the electronic transitions observed in UV-Visible spectroscopy. utoronto.ca

These theoretical studies provide a deeper understanding of the structure-property relationships and can help rationalize the observed spectroscopic behavior of the molecule.

Quantum Chemical Calculations (DFT, HF, MP2)

Quantum chemical calculations are fundamental to predicting the behavior of molecules. Methods like Density Functional Theory (DFT), with functionals such as B3LYP, are widely used for their balance of accuracy and computational cost in studying organic molecules. Hartree-Fock (HF) theory provides a baseline ab initio approach, while MP2 calculations improve upon HF by including electron correlation. For a molecule like this compound, these methods would typically be employed with basis sets like 6-311++G(d,p) to ensure accurate results. However, specific studies applying these methods to this compound are not found in the literature.

The electronic structure of a molecule is key to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate how a molecule interacts with others. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

While DFT calculations are the standard for determining these values, no published data for the HOMO, LUMO, or energy gap of this compound could be identified. For context, studies on the parent molecule, naphthalene (B1677914), have computed its HOMO-LUMO gap to be around 4.75 eV using DFT with an aug-cc-pVQZ basis set.

Table 1: Illustrative Electronic Properties (Hypothetical Data)

| Parameter | Method | Basis Set | Calculated Value (eV) |

|---|---|---|---|

| HOMO Energy | DFT/B3LYP | 6-311++G(d,p) | Data not available |

| LUMO Energy | DFT/B3LYP | 6-311++G(d,p) | Data not available |

| Band Gap (ΔE) | DFT/B3LYP | 6-311++G(d,p) | Data not available |

Note: This table is for illustrative purposes only. No specific computational data for this compound was found in the searched literature.

The three-dimensional structure of a molecule dictates many of its physical and chemical properties. Computational methods are used to find the lowest energy conformation (the most stable arrangement of atoms). This involves optimizing the molecular geometry, calculating bond lengths, bond angles, and dihedral angles. For this compound, the puckering of the tetrahydro ring and the orientation of the methyl group would be key features of a conformational analysis. Despite the routine nature of such calculations, specific optimized geometric parameters for this molecule have not been published.

Table 2: Key Geometric Parameters from Optimization (Hypothetical Data)

| Parameter | Atoms Involved | Method | Calculated Value |

|---|---|---|---|

| Bond Length | C-C (aromatic) | DFT/B3LYP | Data not available |

| Bond Length | C-C (aliphatic) | DFT/B3LYP | Data not available |

| Bond Angle | C-C-C (aromatic) | DFT/B3LYP | Data not available |

| Dihedral Angle | C-C-C-C (ring) | DFT/B3LYP | Data not available |

Note: This table is for illustrative purposes only. No specific computational data for this compound was found in the searched literature.

Theoretical calculations can predict various types of spectra, which are invaluable for interpreting experimental results.

Vibrational Frequencies (IR/Raman): DFT calculations can predict the vibrational modes of a molecule, which correspond to the peaks in its infrared (IR) and Raman spectra.

NMR: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule.

UV-Vis: Time-dependent DFT (TD-DFT) is used to calculate electronic transitions, predicting the λ_max values in a UV-Visible spectrum.

While experimental IR and mass spectra are available from databases like the NIST WebBook, computationally derived and assigned spectra for this compound are not present in the surveyed literature.

For molecules with potential applications in electronics or photochemistry, understanding the nature of electronic transitions is crucial. TD-DFT calculations can provide information on the oscillator strength and the transition dipole moment for each electronic excitation, indicating how strongly a molecule absorbs light at a particular energy. This analysis also reveals the character of the transition, such as whether it involves a localized excitation or a charge transfer between different parts of the molecule. Such detailed analysis for this compound has not been reported.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. This provides insight into the dynamic behavior, conformational flexibility, and interactions of a compound in various environments (e.g., in solution). For this compound, MD simulations could explore its behavior in different solvents or its interaction with biological macromolecules. However, no studies employing MD simulations for this specific compound were found.

Chemoinformatic Approaches and Bioavailability Predictions

Chemoinformatics applies computational methods to solve chemical problems, particularly in drug discovery. This includes the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, which are crucial for assessing the drug-likeness and bioavailability of a compound. Properties like lipophilicity (e.g., calculated as XLogP3), water solubility, and adherence to rules like Lipinski's Rule of Five are often evaluated.

The PubChem database provides a computed XLogP3 value of 3.7 for this compound, suggesting it is a lipophilic molecule. However, a comprehensive chemoinformatic study detailing its full ADMET profile or bioavailability predictions is not available in the reviewed literature.

Table 3: Compound Names Mentioned in Article

| Compound Name |

|---|

| This compound |

Mechanistic Studies and Reaction Kinetics

Investigation of Reaction Mechanisms in Synthesis and Transformation

Understanding the detailed pathways of chemical reactions involving 6-Methyl-1,2,3,4-tetrahydronaphthalene is essential for predicting outcomes and designing efficient synthetic routes. Mechanistic studies focus on the role of intermediates, transition states, and the flow of electrons during a reaction.

Photochemical reactions offer unique pathways for the synthesis and transformation of organic molecules by utilizing light energy to generate highly reactive intermediates. In the context of this compound, visible-light-driven catalysis has been explored for its synthesis, proceeding through a radical mechanism. One such approach involves a [2+2] cycloaddition of α-methylstyrene and p-methoxystyrene. The reaction is initiated by a mesitylene-acridinium catalyst under blue LED light, which generates aryl radicals. These radicals then undergo cyclization and subsequent rearomatization to form the tetrahydronaphthalene core. This method highlights the utility of photochemical processes in forming the this compound structure under mild conditions.

The general steps in such a photochemical radical mechanism can be summarized as:

Photoexcitation: The photocatalyst absorbs light, leading to an excited state.

Radical Generation: The excited catalyst interacts with the substrates to form radical intermediates.

Cyclization: The radical species combine to form the core ring structure.

Rearomatization: The intermediate product stabilizes by eliminating a leaving group to yield the final aromatic product.

The dehydrogenation of this compound to form 2-methylnaphthalene (B46627) is a significant industrial reaction. The mechanism of this process, particularly in catalytic dehydrogenation, involves several steps on the catalyst surface. While specific studies on this compound are part of a broader investigation into substituted tetralins, the general mechanism can be inferred from studies on related compounds like tetralin and methylcyclohexane. mdpi.comresearchgate.net

The catalytic dehydrogenation process typically follows these steps:

Adsorption: The reactant molecule adsorbs onto the active sites of the catalyst (e.g., Ni, Pt). mdpi.comhacettepe.edu.tr

Hydrogen Abstraction: Successive removal of hydrogen atoms from the alicyclic ring occurs. This is often the rate-determining step.

Intermediate Formation: Partially dehydrogenated intermediates are formed on the catalyst surface.

Desorption: The final aromatic product, 2-methylnaphthalene, desorbs from the catalyst surface, regenerating the active sites.

The efficiency of the dehydrogenation is highly dependent on the catalyst used and the reaction conditions, such as temperature and pressure. mdpi.com For instance, nickel-based catalysts have been shown to be effective for the selective hydrogenation of 2-methylnaphthalene to produce this compound, and by Le Chatelier's principle, can also facilitate the reverse dehydrogenation reaction under appropriate conditions.

The derivatization of this compound can lead to a variety of products, and controlling the regioselectivity and stereoselectivity of these reactions is a key aspect of its synthetic utility.

Regioselectivity refers to the preference for reaction at one position over another. For electrophilic aromatic substitution reactions on the aromatic ring of this compound, the directing effects of the alkyl substituents (the methyl group and the fused aliphatic ring) will determine the position of substitution. The alkyl groups are activating and ortho-, para-directing. Quantum chemical studies on the bromination of related tetralone structures have been used to predict and confirm the regioselectivity of substitution on both the aromatic and alicyclic fragments. researchgate.net

Stereoselectivity is the preferential formation of one stereoisomer over another. In reactions involving the chiral centers that can be created on the aliphatic ring of this compound derivatives, controlling the stereochemistry is crucial. For example, in the hydroboration-oxidation of a related unsaturated precursor, 1-methylcyclohexene, the reaction proceeds with syn-addition of the hydroborane, leading to a specific diastereomer. chemrxiv.org This principle can be applied to the synthesis of specific stereoisomers of substituted this compound derivatives.

Kinetic Studies of Chemical Transformations

Kinetic studies are fundamental to understanding the rates of chemical reactions and the factors that influence them. For this compound, this involves determining reaction rates and optimizing conditions for its synthesis and subsequent transformations.

The rate of chemical transformations, such as the hydrogenation of methylnaphthalenes to produce this compound, is influenced by several factors including temperature, pressure, catalyst type, and reactant concentrations. mdpi.comhacettepe.edu.tr Kinetic data from fixed-bed reactors for naphthalene (B1677914) hydrogenation have been described using first-order rate equations. mdpi.com

The optimization of reaction conditions is crucial for maximizing the yield and selectivity of the desired product. For instance, in the visible-light-driven synthesis of this compound, key parameters have been optimized.

| Parameter | Value |

|---|---|

| Catalyst Loading | 10 mol% |

| Solvent | Anhydrous dichloroethane |

| Temperature | 25°C |

| Reaction Time | 10 hours |

| Yield | 80% |

This data illustrates a systematic approach to optimizing a photochemical synthesis, resulting in a high yield under mild conditions. Similarly, studies on the hydrogenation and dehydrogenation of tetralin and naphthalene have investigated the effects of temperature and flow rate to determine optimal operating conditions. mdpi.com

The stability of this compound is an important consideration for its storage and application. While specific solvolysis studies are not extensively reported in the provided search results, its stability can be inferred from its behavior under various reaction conditions. As a tetralin derivative, it exhibits high thermal stability. However, it can undergo decomposition or transformation under harsh conditions. For example, in catalytic dehydrogenation, high temperatures can lead to side reactions and coke formation, which deactivates the catalyst. mdpi.com The study of its stability in different solvents and under various thermal and photochemical stresses is essential for its practical applications. The compound's structure, with a saturated alicyclic ring fused to an aromatic ring, provides a balance of reactivity and stability.

Catalytic Reactivity and Catalyst Design

The catalytic behavior of this compound is a subject of significant interest, particularly in the context of hydrogenation and dehydrogenation reactions. The design of efficient catalysts and the understanding of their reactivity are crucial for optimizing reaction pathways and product yields.

The complexation of an arene, such as the aromatic ring of this compound, to a chromium tricarbonyl (Cr(CO)₃) moiety significantly alters the electronic properties and reactivity of the aromatic ring. The Cr(CO)₃ group acts as a strong electron-withdrawing group, which has profound implications for the catalytic reactivity of the complexed arene. This electron-withdrawing nature enhances the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack.

In the context of this compound, the formation of an (η⁶-6-methyl-1,2,3,4-tetrahydronaphthalene)Cr(CO)₃ complex would activate the aromatic ring towards reactions that are otherwise difficult to achieve with the uncomplexed molecule. The electron-donating nature of the methyl group on the aromatic ring of this compound influences the regioselectivity of these reactions. Research on analogous systems has shown that electron-donating substituents can direct nucleophilic attack to specific positions on the aromatic ring.

While detailed mechanistic studies specifically on the (η⁶-6-methyl-1,2,3,4-tetrahydronaphthalene)Cr(CO)₃ complex are not extensively documented, the general principles of (arene)Cr(CO)₃ chemistry provide a framework for understanding its potential catalytic applications. For instance, the enhanced reactivity could be harnessed in stereoselective synthesis, where the bulky Cr(CO)₃ group can direct incoming reagents to the face of the ring opposite to the metal complex.

The efficiency of a catalyst in a chemical transformation is paramount and is quantitatively assessed using metrics such as Turnover Number (TON) and Turnover Frequency (TOF). TON represents the total number of moles of substrate that a mole of catalyst can convert before becoming deactivated, while TOF is the turnover number per unit time, indicating the speed of the catalytic cycle.

In the context of reactions involving this compound, such as its formation via the hydrogenation of 2-methylnaphthalene, the choice of catalyst significantly impacts efficiency. A kinetic study on the hydrogenation of 1-methylnaphthalene (B46632), a close isomer of 2-methylnaphthalene, provides valuable insights into the catalytic performance of various supported precious metal catalysts. The initial turnover frequencies for the conversion of 1-methylnaphthalene at 250 °C and 50 bar are presented in the table below. This data, while not for the exact precursor of this compound, offers a comparative look at catalyst efficiencies for a very similar substrate. acs.org

| Catalyst | Initial Turnover Frequency (TOF) (s⁻¹) |

|---|---|

| Rh/Al₂O₃ | 0.14 |

| Ru/Al₂O₃ | 0.08 |

| Pt/Al₂O₃ | 0.05 |

| Pd/Al₂O₃ | 0.03 |

| Rh/C | 0.11 |

| Ru/C | 0.07 |

| Pt/C | 0.09 |

| Pd/C | 0.04 |

The data indicates that for the hydrogenation of 1-methylnaphthalene, Rhodium-based catalysts, particularly Rh/Al₂O₃, exhibit the highest initial turnover frequency, suggesting a more rapid conversion of the substrate. acs.org The choice of support material (alumina vs. carbon) also influences the catalytic activity. Such kinetic data is instrumental in the rational design and selection of catalysts for the efficient production of this compound from its precursors. Further research focusing specifically on the hydrogenation of 2-methylnaphthalene would provide more direct insights into optimizing the synthesis of this compound.

Environmental Fate and Biotransformation

Abiotic Degradation Pathways

Abiotic degradation refers to the transformation of a chemical compound in the environment through non-biological processes, primarily through reactions with light (photodegradation) and water (hydrolysis).

Photodegradation, or photolysis, is a key abiotic process for aromatic hydrocarbons in the atmosphere and sunlit surface waters. This process can occur through direct absorption of light energy or indirectly through reactions with photochemically generated reactive species.

Direct photolysis occurs when a molecule absorbs photons of a specific wavelength, leading to an excited state that can result in bond cleavage and transformation. Aromatic compounds like 6-Methyl-1,2,3,4-tetrahydronaphthalene can absorb ultraviolet (UV) radiation present in sunlight, which may initiate degradation.

Indirect photolysis involves the reaction of the compound with highly reactive chemical species generated by the action of sunlight on other substances in the environment, such as nitrate (B79036) or dissolved organic matter. These reactive oxygen species (ROS), including hydroxyl radicals (•OH) and singlet oxygen, are powerful oxidants that can degrade persistent organic pollutants. For aromatic hydrocarbons, indirect photolysis is often a more significant degradation pathway than direct photolysis.

Hydroxyl radicals (•OH) are highly reactive and play a crucial role in the atmospheric degradation of volatile organic compounds. For the parent compound tetralin, the rate constant for its vapor-phase reaction with photochemically produced hydroxyl radicals has been measured.

| Parameter | Value | Conditions |

|---|---|---|

| Hydroxyl Radical Reaction Rate Constant | 3.43 x 10-11 cm3/molecule-sec | 25 °C |

| Calculated Atmospheric Half-life | ~11 hours | Assuming atmospheric concentration of 5 x 105 hydroxyl radicals/cm3 |

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. This degradation pathway is significant for compounds with hydrolyzable functional groups, such as esters, amides, or certain halogenated compounds. This compound is a hydrocarbon composed solely of carbon and hydrogen atoms, and it lacks functional groups that are susceptible to hydrolysis under typical environmental pH conditions (pH 4-9). Therefore, hydrolysis is not considered a significant environmental degradation pathway for this compound.

Photodegradation Mechanisms and Products

Biotransformation and Microbial Degradation

The microbial breakdown of this compound is a critical process in its removal from contaminated soils, sediments, and water. Research on the parent compound, tetralin, has revealed distinct and well-characterized degradation pathways under both aerobic and anaerobic conditions. nih.gov

The presence or absence of oxygen dictates the specific microbial communities and enzymatic strategies employed to break down the stable structure of tetralin and its derivatives.

Aerobic Degradation

Under aerobic conditions, bacteria initiate the degradation of tetralin by attacking the aromatic ring. nih.gov Strains such as Sphingopyxis granuli TFA and Corynebacterium sp. C125 have been shown to utilize tetralin as a sole source of carbon and energy. nih.govethz.ch The pathway begins with the action of a multi-component ring-hydroxylating dioxygenase, which inserts two oxygen atoms into the aromatic ring. nih.gov This is followed by a series of enzymatic reactions leading to ring cleavage and eventual conversion to central metabolites that can enter the Krebs cycle. nih.gov

The proposed aerobic degradation pathway for tetralin involves the following key steps:

Dioxygenation: A dioxygenase enzyme adds two hydroxyl groups to the aromatic ring to form a cis-dihydrodiol.

Dehydrogenation: A dehydrogenase enzyme oxidizes the cis-dihydrodiol to form a dihydroxylated intermediate (a catechol derivative).

Ring Cleavage: An extradiol dioxygenase cleaves the aromatic ring.

Hydrolysis and Further Metabolism: The ring-fission product undergoes hydrolysis and subsequent reactions, ultimately yielding metabolites such as pyruvate (B1213749) and acetyl-CoA. nih.gov

For this compound, it is hypothesized that aerobic metabolism would proceed similarly, with the methyl group potentially being oxidized either before or after the initial attack on the aromatic ring. nih.govwur.nl

| Step | Intermediate Compound | Enzyme Class |

|---|---|---|

| 1 | cis-1,2-Dihydroxy-1,2,5,6,7,8-hexahydronaphthalene | Ring-hydroxylating dioxygenase |

| 2 | 1,2-Dihydroxytetralin (DHT) | Dehydrogenase |

| 3 | 4-(2-oxocyclohexyl)-2-hydroxybuta-2,4-dienoic acid (OCHBDA) | Extradiol dioxygenase |

| 4 | Pimelic acid, Pyruvate, Acetyl-CoA | Hydrolase, Dehydrogenase, etc. |

Anaerobic Degradation

In the absence of oxygen, a different metabolic strategy is required. Studies with sulfate-reducing enrichment cultures have shown that the anaerobic degradation of tetralin begins with an activation step, which is different from the aerobic pathway. This pathway avoids the use of molecular oxygen and instead prepares the molecule for ring reduction and subsequent cleavage.

The anaerobic degradation pathway of tetralin is proposed to proceed via the following sequence:

Activation: The process is initiated by the addition of a C1 unit to the aromatic ring, likely through carboxylation, forming 5,6,7,8-tetrahydro-2-naphthoic acid. This activation is analogous to the initial step in the anaerobic degradation of naphthalene (B1677914).

Ring Reduction: The central intermediate, analogous to 2-naphthoic acid, undergoes stepwise reduction of the aromatic ring system. This leads to the formation of octahydro- and decahydro-2-naphthoic acid derivatives.

Ring Cleavage: Following reduction, the saturated bicyclic ring system is cleaved.

Further Degradation: The resulting ring-cleavage products, such as 2-carboxycyclohexylacetic acid, are further metabolized through processes like β-oxidation.

| Metabolite | Role in Pathway |

|---|---|

| 5,6,7,8-Tetrahydro-2-naphthoic acid | Initial activated metabolite |

| Octahydro-2-naphthoic acid | Product of ring reduction |

| Decahydro-2-naphthoic acid | Further reduced metabolite |

| C11H16O4-diacid | Initial ring cleavage product |

| 2-Carboxycyclohexylacetic acid | Product of β-oxidation |

Microbial Species and Strains Involved (e.g., Corynebacterium sp., Pseudomonas stutzeri, Sphingomonas yanoikuyae)

Several bacterial strains have been identified for their ability to degrade the parent compound, tetralin, suggesting their potential capability to metabolize its methylated derivatives. The degradation approach can vary significantly between species.

Corynebacterium sp. : Strain C125, initially isolated on o-xylene, is capable of utilizing tetralin as its sole source of carbon and energy. nih.gov This bacterium initiates catabolism by attacking the aromatic ring of the tetralin molecule. nih.govnih.gov

Pseudomonas stutzeri : In contrast, strains like Pseudomonas stutzeri AS39 have been reported to initiate the degradation of tetralin by initially hydroxylating and subsequently oxidizing the alicyclic (saturated) ring. nih.govethz.ch P. stutzeri possesses a respiratory metabolism and can use oxygen or nitrate as a terminal electron acceptor, allowing it to function in diverse environments. nih.gov

Sphingomonas yanoikuyae : Now reclassified as Sphingopyxis macrogoltabida, strain TFA is known to metabolize tetralin through a meta-cleavage pathway that begins with the dioxygenation of the aromatic ring. nih.gov This species is recognized for its ability to grow on a wide variety of aromatic hydrocarbons, including naphthalene and biphenyl, indicating a broad enzymatic capacity. nih.gov

Table 1: Microbial Species Involved in Tetralin Degradation

| Microbial Species | Strain(s) | Initial Site of Attack | Reference(s) |

|---|---|---|---|

| Corynebacterium sp. | C125 | Aromatic Ring | nih.govnih.gov |

| Pseudomonas stutzeri | AS39 | Alicyclic Ring | nih.govethz.ch |

| Sphingomonas yanoikuyae (Sphingopyxis macrogoltabida) | TFA | Aromatic Ring | nih.govnih.gov |

Metabolic Intermediates and Enzyme Systems (e.g., Cytochrome P450, Dioxygenases, Dehydrogenases)

The microbial breakdown of this compound and its parent compound is a multi-step process orchestrated by specific enzyme systems, leading to the formation of various metabolic intermediates.

The aerobic degradation pathway typically begins with the action of dioxygenases , which are non-heme iron-containing enzymes that incorporate molecular oxygen into the aromatic ring. mdpi.com This initial step results in the formation of a cis-dihydrodiol. nih.gov Following this, a dehydrogenase enzyme catalyzes the conversion of the cis-dihydrodiol into a catechol derivative, specifically 5,6,7,8-tetrahydro-1,2-naphthalene diol in the case of Corynebacterium sp. C125. nih.govresearchgate.net

The aromatic ring of this diol is then cleaved by an extradiol dioxygenase , a key step in the meta-cleavage pathway. nih.govnih.govasm.org The resulting ring fission product is a hydroxymuconic semialdehyde, which undergoes further hydrolytic attack to be channeled into the central metabolism. ethz.chnih.gov

Cytochrome P450 (CYP) enzymes are another major superfamily of enzymes known for their role in metabolizing xenobiotics. wikipedia.org While direct evidence for their role in 6-methyltetralin degradation is specific, CYPs are known to inactivate various neurotoxins with similar structural motifs, such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). nih.gov Human CYP enzymes, particularly CYP2D6, CYP2C19, and CYP1A2, have been shown to be involved in the hydroxylation of the methyl group on related synthetic compounds. psu.edu This suggests that microbial P450 systems could potentially be involved in the initial oxidation of the methyl group or the ring structure of this compound.

Table 2: Key Enzyme Systems in Tetralin Biotransformation

| Enzyme System | Function | Metabolic Step | Reference(s) |

|---|---|---|---|

| Dioxygenases | Incorporates O₂ into the aromatic ring | Initial hydroxylation to form a cis-dihydrodiol | nih.govmdpi.com |

| Dehydrogenases | Oxidizes the cis-dihydrodiol | Formation of a catechol derivative (e.g., 5,6,7,8-tetrahydro-1,2-naphthalene diol) | nih.govmdpi.comresearchgate.net |

| Extradiol Dioxygenase | Cleaves the aromatic ring of the catechol | Ring fission leading to a hydroxymuconic semialdehyde | nih.govasm.orgnih.gov |

| Cytochrome P450 | Monooxygenases that metabolize xenobiotics | Potential hydroxylation of the methyl group or aromatic ring | wikipedia.orgpsu.edu |

Biotransformation of Related Naphthalene and Dihydronaphthalene Precursors

The biotransformation pathways of this compound are closely related to those of its precursors, naphthalene and dihydronaphthalene. Microorganisms often utilize similar enzymatic machinery to degrade these related compounds.

Naphthalene degradation is typically initiated by a naphthalene dioxygenase, which converts it to cis-1,2-dihydroxy-1,2-dihydronaphthalene. frontiersin.org This intermediate is then dehydrogenated to 1,2-dihydroxynaphthalene, which is a substrate for ring-cleavage dioxygenases, channeling it into the central metabolism. frontiersin.org The metabolism of 1-methylnaphthalene (B46632) and 2-methylnaphthalene (B46627) can proceed via hydroxylation of the methyl group or by dihydroxylation of the unsubstituted aromatic ring, demonstrating the versatility of microbial catabolic pathways. frontiersin.orgunca.edu

Under anaerobic conditions, a different pathway is utilized. Studies with sulfate-reducing enrichment cultures have shown that both naphthalene and tetralin are first activated by the addition of a C1 unit, a process analogous to the benzoyl-CoA pathway for monoaromatic compounds. nih.gov This leads to the formation of 2-naphthoic acid from naphthalene and 5,6,7,8-tetrahydro-2-naphthoic acid from tetralin. nih.govresearchgate.net These carboxylated intermediates are then reduced prior to the cleavage of the ring system. nih.govresearchgate.net The identification of identical ring cleavage products from the degradation of naphthalene, 2-methylnaphthalene, and tetralin indicates a common metabolic route proceeding through reduced bicyclic compounds. nih.gov

Environmental Monitoring and Detection

Accurate detection and quantification of this compound in environmental samples are essential for assessing its distribution and fate. This requires sophisticated analytical methods capable of handling complex matrices.

Analytical Methods in Complex Matrices (GC-MS, HPLC)

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the analysis of polycyclic aromatic hydrocarbons (PAHs) and their derivatives in environmental samples. nih.gov This method offers high selectivity, resolution, and sensitivity. nih.govresearchgate.net In GC-MS analysis, the sample is first vaporized and passed through a capillary column, which separates compounds based on their boiling points and affinity for the column's stationary phase. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique "fingerprint" for identification and quantification. nih.govresearchgate.net GC-MS is particularly well-suited for analyzing volatile and semi-volatile compounds like 6-methyltetralin in complex matrices such as soil, water, and sediment. thermofisher.com

High-Performance Liquid Chromatography (HPLC) is another valuable tool, especially for analyzing metabolites from biodegradation studies. mdpi.com HPLC separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase. It can be used to detect less volatile or thermally unstable compounds that are not suitable for GC analysis. cdc.gov For instance, HPLC has been used to detect the accumulation of hydroxylated derivatives of tetralin in the supernatant of bacterial cultures following acidification. mdpi.com

Table 3: Comparison of Analytical Methods

| Method | Principle | Application for 6-Methyltetralin | Advantages | Reference(s) |

|---|---|---|---|---|

| GC-MS | Separation of volatile compounds in a gas phase followed by mass-based detection. | Identification and quantification in complex environmental matrices (air, water, soil). | High sensitivity, selectivity, and resolution for volatile/semi-volatile compounds. | nih.govresearchgate.netthermofisher.com |

| HPLC | Separation of compounds in a liquid phase based on column interactions. | Analysis of metabolic intermediates in aqueous samples (e.g., culture media). | Suitable for non-volatile or thermally labile compounds. | mdpi.comcdc.gov |

Monitoring Data and Field Studies

While the analytical methods for detecting alkylated PAHs are well-established, specific field studies and monitoring data focusing explicitly on this compound are not widely documented in the available scientific literature. Monitoring efforts typically focus on the 16 priority PAHs designated by the U.S. Environmental Protection Agency (EPA). However, as alkylated derivatives of PAHs are significant components of crude oil and fossil fuels, they are undoubtedly present in contaminated environments. thermofisher.com Their detection in such field studies would be part of the broader characterization of "total petroleum hydrocarbons" or unresolved complex mixtures in GC analyses.

Biological Activity and Structure Activity Relationships Sar

Pharmacological Properties and Therapeutic Potential

The pharmacological profile of 6-Methyl-1,2,3,4-tetrahydronaphthalene and its derivatives encompasses a range of activities, primarily centered on enzyme inhibition and neuroprotection. These properties suggest potential, yet-to-be-explored, therapeutic applications.

Derivatives of the tetrahydronaphthalene scaffold have been investigated for their inhibitory effects on several key enzymes, indicating a potential for this chemical class in modulating various physiological and pathological processes.

Cytochrome P450 (CYP) enzymes are a large family of monooxygenases involved in the metabolism of a wide array of compounds, including the synthesis of steroid hormones. nih.gov At least seven CYP enzymes are involved in steroid biosynthesis. nih.gov Specific isoforms such as CYP11A1 (P450scc), CYP17A1 (P450 17), and CYP19A1 (P450 arom) are critical for the production of various steroids. nih.gov While direct studies on this compound's effect on these specific steroidogenic enzymes are not detailed in the provided search results, the broader class of tetralones, which are structurally related, have been noted for their interactions with cytochrome P450 enzymes. The inhibition of these enzymes is a therapeutic strategy for hormone-related diseases. nih.gov

Derivatives of tetrahydronaphthalene have been synthesized and evaluated as inhibitors of thromboxane (B8750289) A2 (TXA2) synthase. nih.govacs.org TXA2 is a potent mediator of platelet aggregation and vasoconstriction. A series of tetrahydronaphthalenecarboxylic acid derivatives demonstrated potent inhibitory activities against TXA2 production both in vitro and ex vivo. nih.gov One notable compound, 6-(1-Imidazolyl-methyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride hemihydrate (DP-1904), emerged from these studies and was selected for further clinical investigation. nih.gov Another study linked a pyridine (B92270) group to the tetrahydronaphthalene moiety, creating combined thromboxane receptor antagonists and synthase inhibitors. nih.gov The most promising of these compounds, 2f, inhibited TXA2 synthase with an IC50 value of 0.64 microM. nih.gov

| Compound | Target | Activity (IC50) | Reference |

|---|---|---|---|

| DP-1904 | Thromboxane A2 Synthase | Potent inhibitor in vitro and ex vivo | nih.gov |

| Compound 2f | Thromboxane A2 Synthase | 0.64 µM | nih.gov |

HIV-1 Reverse Transcriptase (RT) is a crucial enzyme for the replication of the HIV-1 virus. mdpi.com It has two main functions: RNA-dependent DNA polymerase and ribonuclease H activities. mdpi.com Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of drugs that bind to an allosteric site on the enzyme, disrupting its function. mdpi.comnih.gov While direct studies on this compound are not available, the general principle of small molecules inhibiting HIV-1 RT is well-established. nih.gov These inhibitors often bind to a hydrophobic pocket near the enzyme's active site. nih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. nih.govsemanticscholar.org Inhibition of VEGFR-2 kinase is a major target in cancer therapy. nih.gov While there is no specific data on this compound, various synthetic compounds are being developed as VEGFR-2 inhibitors. semanticscholar.orgnih.govselleckchem.comselleckchem.com For instance, a novel lead compound, VH02, was identified as a VEGFR-2 inhibitor with an enzymatic IC50 of 0.56 μM. nih.gov

| Compound | Target | Activity (IC50) | Reference |

|---|---|---|---|

| VH02 | VEGFR-2 | 0.56 µM | nih.gov |

| Sorafenib | VEGFR-2 | 90 nM | semanticscholar.org |

| Compound 61 | VEGFR-2 | 43.1 nM | semanticscholar.org |

Research suggests that compounds with a tetrahydronaphthalene structure may possess neuroprotective properties. Parkinson's disease, a neurodegenerative disorder, is characterized by oxidative stress and neuronal apoptosis. nih.gov Studies on related compounds, such as 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ), have shown neuroprotective effects in experimental models of Parkinson's disease by enhancing the antioxidant system and suppressing apoptosis. nih.gov

Furthermore, phytochemicals can modulate the biosynthesis and function of key neurotransmitters like serotonin (B10506), dopamine (B1211576), and norepinephrine. mdpi.com For example, the synthesis of dopamine is regulated by the enzyme tyrosine hydroxylase. mdpi.com While direct evidence for this compound is lacking, a structurally similar compound, 2-amino-2-methyl-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene, was found to be inactive as a DA1-type dopamine agonist, unlike its non-methylated counterpart, suggesting that steric effects of the methyl group can significantly impact receptor interaction. nih.gov

Antimicrobial and Antifungal Activities

Derivatives of the tetralin structure have shown notable efficacy against a range of microbial and fungal pathogens.

Antibacterial Activity: Tetralone derivatives, which are structurally related to this compound, have demonstrated significant antibacterial potential, particularly against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are a common cause of life-threatening hospital-acquired infections. Many of these compounds exhibit strong activity against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) often in the low microgram per milliliter range. For instance, certain aminoguanidine-tetralone derivatives have shown potent bactericidal activity against S. aureus, including methicillin-resistant S. aureus (MRSA).

Antifungal Activity: The antifungal properties of tetralin-based compounds have also been a subject of investigation. Naphthalenone derivatives have exhibited antifungal activity against various plant-pathogenic fungi. cymitquimica.com For example, some derivatives have shown MIC values ranging from 10 to 20 μg/mL against fungi such as F. moniliforme and V. alboatrum. cymitquimica.com Furthermore, certain 2-acylated benzohydroquinones, which share structural similarities, have demonstrated potent activity against Candida species and filamentous fungi, with some compounds showing MIC values as low as 2 µg/mL against Candida krusei. mdpi.com

| Compound Class | Microorganism | Activity (MIC/MFC in µg/mL) |

|---|---|---|

| Aminoguanidine-Tetralone Derivatives | S. aureus (including MRSA) | 0.5 - 4 |

| Naphthalenone Derivatives | F. moniliforme, V. alboatrum | 10 - 20 |

| 2-Acylbenzohydroquinone Derivatives | Candida krusei | 2 - 16 |

| Naphthalene-based Derivatives | Aspergillus niger, Candida albicans | 1.25 - 32.00 (MIC), 1.70 - 44.00 (MFC) |

Anti-HIV Activity

The tetrahydronaphthalene core is a key feature in some compounds developed as inhibitors of the Human Immunodeficiency Virus (HIV). Research has shown that certain derivatives can effectively inhibit the replication of HIV-1. For example, a series of 4-(naphthalen-1-yl)-1,2,5-thiadiazol-3-hydroxyl derivatives were synthesized and evaluated for their anti-HIV activities, with some analogues displaying moderate inhibitory activity against wild-type HIV-1 replication, with 50% effective concentration (EC50) values in the micromolar range. derpharmachemica.com The mechanism of action for many of these non-nucleoside reverse transcriptase inhibitors (NNRTIs) is believed to involve the allosteric inhibition of the HIV reverse transcriptase enzyme, a critical component in the viral replication cycle. derpharmachemica.com

| Compound Class | Virus Strain | Activity (EC50 in µM) |

|---|---|---|

| 4-(Naphthalen-1-yl)-1,2,5-thiadiazol-3-hydroxyl Derivatives | Wild-type HIV-1 | 16 - 22 |

| Pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives | HIV-1 | < 5 (for most potent compounds) |

Anticancer and Tumor Inhibitory Activities

The tetralin and naphthalene scaffolds are present in numerous compounds with significant anticancer and tumor-inhibitory properties. These derivatives have been shown to be cytotoxic to a variety of human cancer cell lines.

For instance, novel thiazolyl-pyrazolone derivatives conjugated with a tetrahydronaphthalene moiety have been synthesized and evaluated as anticancer agents against human colon carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), and breast adenocarcinoma (MCF-7) cell lines. thegoodscentscompany.com Some of these compounds exhibited promising activity, which was linked to the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis. thegoodscentscompany.com Similarly, other tetralin derivatives, such as certain pyrazoline and pyridine analogues, have demonstrated potent antitumor activity against cervical (HeLa) and breast (MCF7) cancer cell lines, with some compounds showing 50% inhibitory concentration (IC50) values in the low microgram per milliliter range. researchgate.net Naphthalene-substituted triazole spirodienones have also shown remarkable cytotoxic activity against breast cancer (MDA-MB-231), cervical cancer (HeLa), and lung cancer (A549) cell lines, with IC50 values in the sub-micromolar range. nih.gov

| Compound Class | Cancer Cell Line | Activity (IC50) |

|---|---|---|

| Thiazolyl-pyrazolone-tetralin Conjugates | HCT-116, HepG-2, MCF-7 | Potent VEGFR-2 inhibition |

| Tetralin-6-yl-pyrazoline Derivatives | HeLa, MCF7 | 3.5 - 10.9 µg/mL |

| Naphthalene-substituted triazole spirodienones | MDA-MB-231, HeLa, A549 | 0.03 - 2.00 µM |

Anti-inflammatory and Anti-Parkinsonian Activities

Anti-inflammatory Activity: Derivatives of tetrahydronaphthalene have been investigated for their potential to modulate inflammatory responses. Studies on synthetic naphthalene derivatives have demonstrated their ability to inhibit the activation of neutrophils, which are key cells in the inflammatory process. nih.gov Furthermore, research on various heterocyclic compounds has shown that they can significantly reduce the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO) in lipopolysaccharide-stimulated macrophages. nih.gov For example, some compounds have shown IC50 values for NO inhibition in the micromolar range. nih.gov

Anti-Parkinsonian Activity: The exploration of tetralin derivatives for anti-Parkinsonian activity is an emerging area of research. While direct evidence for this compound is scarce, the structural similarity of some derivatives to compounds with neuroprotective effects suggests a potential avenue for investigation. The anti-inflammatory properties of these compounds may also be relevant, as neuroinflammation is a key pathological feature of Parkinson's disease.

| Compound Class | Activity | IC50 Value |

|---|---|---|

| Naphthalene Derivatives | Inhibition of L-type Ca2+ current | 0.8 µM |

| Merosesquiterpenoids | Inhibition of NO production | 42.3 µM |

| Farnesyl meroterpenes | Inhibition of NO production | 33.76 - 37.69 µM |

Antioxidant Activity

Several studies have highlighted the antioxidant potential of tetrahydronaphthalene derivatives. The ability of these compounds to scavenge free radicals is a key aspect of this activity. For instance, newly synthesized polyfunctionally 2-substituted 5,6,7,8-tetrahydronaphthalene derivatives containing pyridine and pyrazolopyridine moieties have been evaluated for their antioxidant properties. jddtonline.info One pyrazolopyridine derivative, in particular, exhibited scavenging potency higher than that of the standard antioxidant, ascorbic acid. jddtonline.info The antioxidant activity is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, where a lower IC50 value indicates higher antioxidant capacity. mdpi.com

| Compound Class | Assay | Activity (IC50) |

|---|---|---|

| Pyrazolopyridine derivative of tetrahydronaphthalene | DPPH Scavenging | Higher potency than ascorbic acid |

| Ajuga integrifolia extracts (containing phenolic compounds) | DPPH Scavenging | Methanol extract: 498 µg/mL |

| Lavandula angustifolia EOs | DPPH Scavenging | 26.26 - 49.63 mg/mL |

Mechanism of Biological Action

The diverse biological activities of this compound derivatives are a result of their interaction with various molecular targets and pathways.

Interaction with Molecular Targets and Pathways

Antimicrobial Action: The antimicrobial mechanism of tetralin derivatives can be multifaceted. For some tetralone derivatives, the mode of action involves the disruption of the bacterial cell membrane's integrity, leading to depolarization and leakage of cellular contents. Molecular docking studies have also suggested that dihydrofolate reductase (DHFR), an essential enzyme in microbial folate metabolism, could be a potential target. The lipophilic nature of the tetralin core allows these molecules to accumulate in the lipid-rich bacterial membranes, causing membrane expansion and impairing various membrane functions, including the dissipation of the pH gradient and electrical potential.

Anti-HIV Action: As mentioned, many tetralin and naphthalene derivatives with anti-HIV activity function as non-nucleoside reverse transcriptase inhibitors (NNRTIs). derpharmachemica.com These compounds bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its enzymatic activity and thereby blocks the conversion of viral RNA into DNA. derpharmachemica.com

Anticancer Action: The anticancer mechanisms of tetralin derivatives are varied. Some compounds, such as the thiazolyl-pyrazolone derivatives, act by inhibiting key signaling pathways involved in cancer progression, like the VEGFR-2 pathway, which is crucial for angiogenesis. thegoodscentscompany.com Other derivatives have been found to induce apoptosis (programmed cell death) in cancer cells. This can occur through the activation of caspase enzymes, which are central executioners of apoptosis. The planar naphthalene ring system in some derivatives also allows them to intercalate into DNA, disrupting DNA replication and transcription and leading to cell death.

Metabolite Formation and Cellular Interactions

The metabolism of this compound, while not extensively documented for the compound itself, can be inferred from studies on its parent structure, tetralin, and related methylated naphthalenes. The metabolic pathways for these related compounds primarily involve oxidative processes aimed at increasing water solubility to facilitate excretion.

For alkylated naphthalenes, metabolic activation is a key step in their biological interactions. researchgate.net The metabolism of the parent compound, tetralin (1,2,3,4-tetrahydronaphthalene), has been studied in mammals, with the primary route being hydroxylation of the saturated ring to form α-tetralol and β-tetralol. nih.gov These alcohol metabolites are then predominantly conjugated with glucuronic acid before being excreted. nih.gov

In the case of methylated naphthalenes, two principal oxidative pathways are recognized: oxidation of the methyl group and epoxidation of the aromatic ring. researchgate.netnih.gov Studies on 1- and 2-methylnaphthalene (B46627) suggest a preference for the oxidation of the methyl group, which results in the formation of hydroxymethyl-naphthalenes. nih.gov Ring oxidation occurs at a lower rate. nih.gov By extension, the metabolism of this compound likely involves the enzymatic oxidation of its methyl group to a hydroxymethyl group or hydroxylation at various positions on its aromatic or aliphatic rings. These oxidized metabolites are expected to undergo subsequent Phase II conjugation reactions, such as glucuronidation, to form more polar products that can be readily eliminated from the body. researchgate.netnih.gov

The formation of these electrophilic metabolites is a critical aspect of cellular interaction, as they can covalently react with macromolecules like DNA. researchgate.net This interaction is a key step involved in the potential cytotoxicity of such compounds. researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Derivatives of the tetrahydronaphthalene scaffold have garnered significant attention in medicinal chemistry due to their wide array of pharmacological activities. researchgate.net Structure-Activity Relationship (SAR) studies are crucial in this field, as they systematically investigate how modifications to a molecule's structure affect its biological activity, guiding the design of more potent and selective therapeutic agents.

Research into derivatives of the 1,2,3,4-tetrahydronaphthalene (B1681288) core has led to the development of compounds with diverse biological profiles, including non-steroidal glucocorticoid receptor modulators and agents with anticancer, analgesic, and anti-inflammatory properties. researchgate.net These studies typically involve synthesizing a series of analogs where specific parts of the molecule are altered—such as the position, nature, and stereochemistry of substituents—and then evaluating their effects on a particular biological target.

Influence of Substituent Position and Nature on Activity

The precise placement and chemical nature of substituents on the this compound framework can dramatically influence biological activity. A salient example is found in the development of ligands for the human histamine (B1213489) H1 receptor, where derivatives of 2-dimethylamino-1,2,3,4-tetrahydronaphthalene were modified with phenyl substituents at either the 5- or 6-position of the tetralin ring system. researchgate.net

This research revealed a profound difference in receptor affinity based on the substituent's location. Derivatives with the phenyl group at the 5-position (5-APTs) showed 2- to 4-fold higher affinity for the H1 receptor than histamine itself. researchgate.net In stark contrast, analogous substitution at the 6-position (6-APTs) was highly sensitive to the nature of further substitution on the pendant phenyl ring. For the 6-APTs, adding a meta-substituent to the phenyl ring could increase H1 receptor affinity by up to 100-fold compared to the unsubstituted parent compound. researchgate.net This highlights that both the position on the core tetrahydronaphthalene ring and the electronic properties of the substituent are critical determinants of molecular activity.

| Compound Series | Substituent Position on Tetralin Ring | General Effect on H1 Receptor Affinity | Effect of Meta-Substitution on Phenyl Ring |

|---|---|---|---|

| 5-APTs | Position 5 | 2- to 4-fold higher affinity than histamine | Not significant |

| 6-APTs | Position 6 | Highly dependent on further substitution | Can increase affinity up to 100-fold |

Molecular Docking and Computational Modeling for Binding Interactions

To understand the binding interactions of this compound derivatives at the molecular level, researchers employ computational techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling. researchgate.netnih.gov These methods predict how a ligand (the derivative) fits into the binding site of a biological target, such as a protein or receptor, and what types of interactions stabilize the complex. uobaghdad.edu.iq

In one study, novel S-glycoside derivatives incorporating a 1,2,3,4-tetrahydronaphthalene moiety were synthesized and evaluated for cytotoxic activity. nih.gov A molecular docking study was performed against the enzyme tyrosine kinase (TK) to elucidate the potential mechanism of action. researchgate.netnih.gov The results showed that the most active compounds formed hydrogen bonds with key amino acid residues, Thr 670 and Cys 673, within the enzyme's active site. researchgate.netnih.gov The distances of these hydrogen bonds ranged from 2.06 Å to 3.06 Å, indicating stable interactions. researchgate.netnih.gov

| Interaction Type | Key Amino Acid Residues | Observed Bond Distance Range |

|---|---|---|

| Hydrogen Bond (H-B) | Thr 670, Cys 673 | 2.06 Å - 3.06 Å |

| Hydrogen Bond (H-B) | Glu 640, Asp 810 | Not Observed |